11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Overview
Description
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused ring system combining pyridine, thiophene, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Biochemical Analysis
Biochemical Properties
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activity against VEGFR-2/KDR, a key enzyme involved in angiogenesis . This interaction suggests that the compound could be useful in developing anti-angiogenic therapies. Additionally, the compound’s structure allows it to form stable complexes with certain proteins, enhancing its potential as a therapeutic agent.
Cellular Effects
The effects of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with VEGFR-2/KDR can lead to the inhibition of angiogenesis, affecting the growth and proliferation of endothelial cells .
Molecular Mechanism
The molecular mechanism of action of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s inhibitory activity against VEGFR-2/KDR is a key aspect of its mechanism, where it binds to the enzyme’s active site, preventing its normal function . This inhibition can lead to downstream effects on gene expression and cellular processes related to angiogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects without significant toxicity . At higher doses, there may be threshold effects and potential adverse reactions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any toxic effects.
Metabolic Pathways
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with appropriate reagents to form the desired fused ring system . The reaction conditions often include the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Mechanism of Action
The mechanism of action of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to exhibit antimycobacterial activity by targeting enzymes involved in the biosynthesis of essential bacterial components .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a fused thiophene-pyrimidine ring system and are studied for their diverse biological activities.
Uniqueness
7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the combination of pyridine, thiophene, and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-5-3-6(2)14-11-7(5)8-9(16-11)10(15)13-4-12-8/h3-4H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGPIBYHPQKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353155 | |
Record name | 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55023-35-3 | |
Record name | 7,9-Dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55023-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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